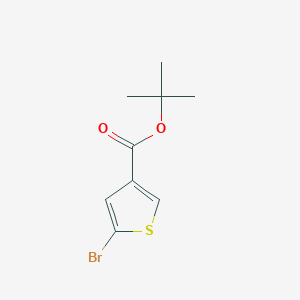
tert-Butyl 5-bromothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-bromothiophene-3-carboxylate: is an organic compound with the molecular formula C9H11BrO2S and a molecular weight of 263.15 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and a tert-butyl ester group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromothiophene-3-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of 3-thiophenecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-3-thiophenecarboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: tert-Butyl 5-bromothiophene-3-carboxylate undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 5-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 5-bromothiophene-3-methanol.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 5-bromothiophene-3-carboxylate is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds and conjugated polymers .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and fungicides .
Wirkmechanismus
The mechanism of action of tert-Butyl 5-bromothiophene-3-carboxylate depends on its application. In organic synthesis, it acts as an electrophilic reagent due to the presence of the bromine atom, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 5-bromothiophene-2-carboxylate
- tert-Butyl 5-chlorothiophene-3-carboxylate
- tert-Butyl 5-iodothiophene-3-carboxylate
Comparison: tert-Butyl 5-bromothiophene-3-carboxylate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which influences its reactivity and selectivity in chemical reactions. Compared to its chlorinated and iodinated analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C9H11BrO2S |
|---|---|
Molekulargewicht |
263.15 g/mol |
IUPAC-Name |
tert-butyl 5-bromothiophene-3-carboxylate |
InChI |
InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-7(10)13-5-6/h4-5H,1-3H3 |
InChI-Schlüssel |
RJRPYIPWMHEHKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CSC(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


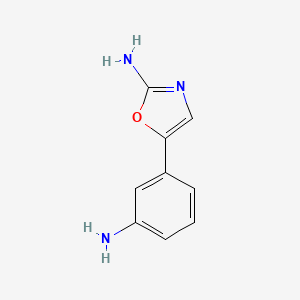

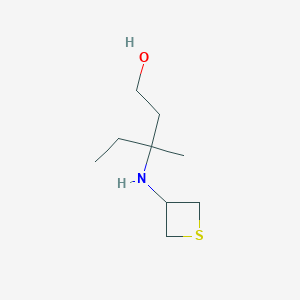
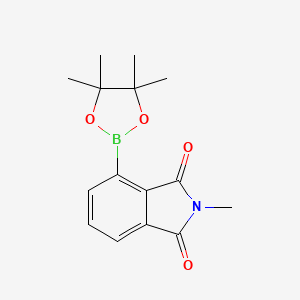
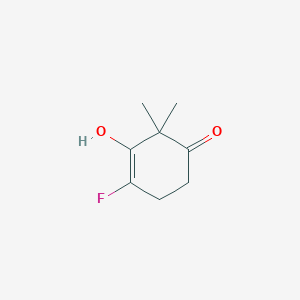
![tert-Butyl 1-fluoro-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B13009104.png)
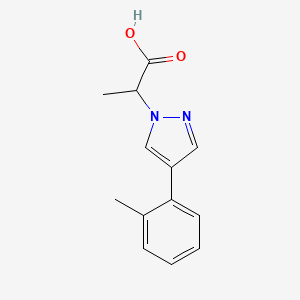
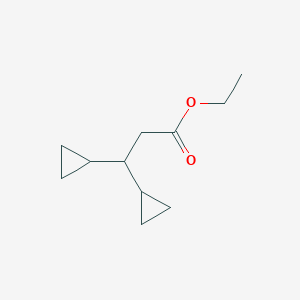
![tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13009126.png)
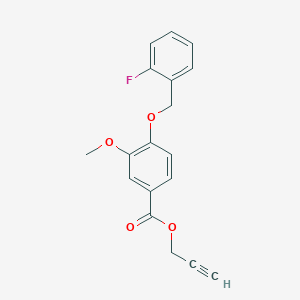
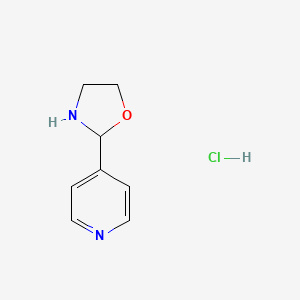
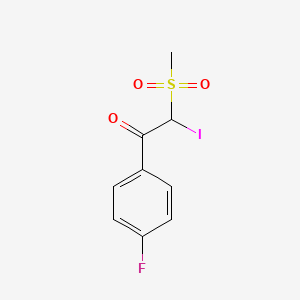
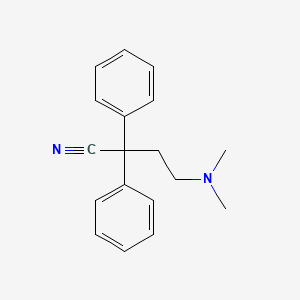
![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)
